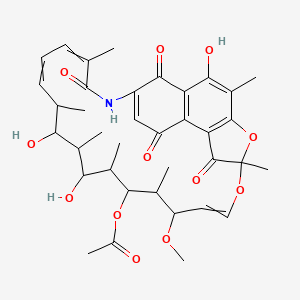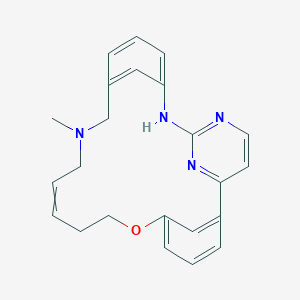
(4E)-TCO-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-TCO-NHS ester, also known as (4E)-trans-cyclooctene-N-hydroxysuccinimide ester, is a chemical compound widely used in bioconjugation and click chemistry. This compound is particularly valued for its ability to react with primary amines, forming stable amide bonds. The (4E)-trans-cyclooctene moiety is known for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a crucial component in various biochemical and biomedical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-TCO-NHS ester typically involves the following steps:
Formation of (4E)-trans-cyclooctene: This is achieved through the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst.
Activation with N-hydroxysuccinimide (NHS): The (4E)-trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
The reaction conditions generally involve:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-TCO-NHS ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with primary amines to form stable amide bonds.
Strain-promoted azide-alkyne cycloaddition (SPAAC): The (4E)-trans-cyclooctene moiety reacts with azides to form triazoles.
Common Reagents and Conditions
Primary Amines: For nucleophilic substitution reactions.
Azides: For SPAAC reactions.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran, or dimethyl sulfoxide.
Catalysts: Ruthenium-based catalysts for the initial formation of (4E)-trans-cyclooctene.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazoles: Formed from SPAAC reactions with azides.
Applications De Recherche Scientifique
(4E)-TCO-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to label proteins, antibodies, and other biomolecules with fluorescent dyes or other tags.
Click Chemistry: Facilitates the rapid and efficient formation of covalent bonds between biomolecules.
Drug Delivery: Used in the development of targeted drug delivery systems.
Imaging: Employed in the synthesis of imaging agents for use in techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Nanotechnology: Utilized in the functionalization of nanoparticles for various biomedical applications.
Mécanisme D'action
The mechanism of action of (4E)-TCO-NHS ester involves:
Nucleophilic Attack: The primary amine nucleophile attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate.
Elimination: The intermediate collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.
Strain-Promoted Cycloaddition: The (4E)-trans-cyclooctene moiety undergoes a strain-promoted cycloaddition with azides, forming triazoles without the need for a copper catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Cyclooctene-NHS ester: Similar in structure but with a different geometric configuration.
Dibenzocyclooctyne-NHS ester: Another compound used in SPAAC reactions but with a different ring structure.
Methyltetrazine-NHS ester: Used in bioorthogonal reactions but with a different reactive group.
Uniqueness
(4E)-TCO-NHS ester is unique due to its:
High Reactivity: The (4E)-trans-cyclooctene moiety is highly reactive in SPAAC reactions, allowing for rapid and efficient bioconjugation.
Strain-Promoted Reactions: Unlike other cyclooctene derivatives, this compound does not require a copper catalyst for cycloaddition reactions, making it more suitable for biological applications.
Propriétés
IUPAC Name |
cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)
![2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid;sodium hydride;tetrahydrate](/img/structure/B8114472.png)

![[(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B8114479.png)


![2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B8114525.png)
![tetrasodium;4-amino-5-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8114543.png)



![1,3-Dichloro-5-[2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B8114570.png)
